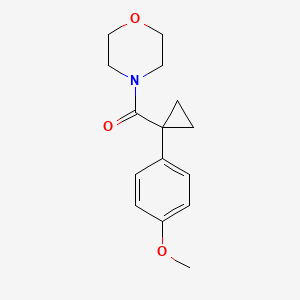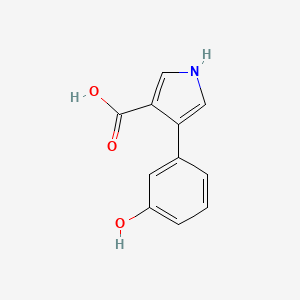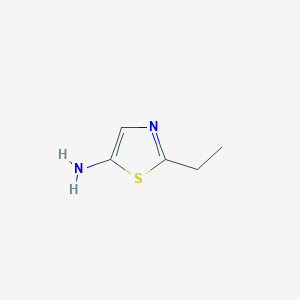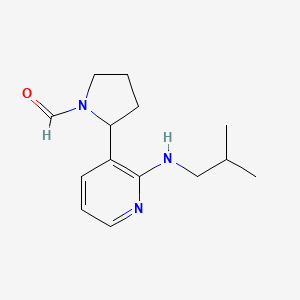
2-Methoxy-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-6-nitropiridina es un compuesto orgánico heterocíclico que pertenece a la familia de la piridina. Los derivados de la piridina son conocidos por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales. La presencia de ambos grupos metoxi y nitro en el anillo de piridina imparte propiedades químicas únicas a la 2-Metoxi-6-nitropiridina, convirtiéndola en un compuesto valioso para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 2-Metoxi-6-nitropiridina se puede sintetizar mediante varios métodos. Un enfoque común implica la nitración de la 2-metoxipiridina utilizando ácido nítrico y ácido sulfúrico como agentes de nitración. La reacción generalmente ocurre bajo condiciones controladas de temperatura para asegurar la introducción selectiva del grupo nitro en la posición deseada en el anillo de piridina.
Métodos de Producción Industrial: En un entorno industrial, la producción de 2-Metoxi-6-nitropiridina puede involucrar reactores de flujo continuo para optimizar la eficiencia y el rendimiento de la reacción. El uso de catalizadores y técnicas avanzadas de purificación asegura la producción de 2-Metoxi-6-nitropiridina de alta pureza adecuada para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 2-Metoxi-6-nitropiridina experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo nitro en el anillo de piridina puede ser desplazado por nucleófilos como aminas o tioles, lo que lleva a la formación de derivados de piridina sustituidos.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como hidrógeno gaseoso en presencia de un catalizador o hidruros metálicos.
Oxidación: El grupo metoxi se puede oxidar a un grupo hidroxilo en condiciones específicas.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Se utilizan comúnmente reactivos como metóxido de sodio o tiolato de potasio.
Reducción: Se emplean catalizadores como paladio sobre carbón (Pd/C) u óxido de platino (PtO2).
Oxidación: Se utilizan agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Principales Productos Formados:
Piridinas Sustituidas: Formadas a través de reacciones de sustitución nucleofílica.
Aminopiridinas: Resultantes de la reducción del grupo nitro.
Hidroxipiridinas: Producidas por la oxidación del grupo metoxi.
Aplicaciones Científicas De Investigación
La 2-Metoxi-6-nitropiridina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como precursor para el desarrollo de compuestos farmacéuticos.
Industria: Se utiliza en la producción de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la 2-Metoxi-6-nitropiridina implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo metoxi puede influir en las propiedades electrónicas del compuesto. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Compuestos Similares:
- 2-Metoxi-3-nitropiridina
- 2-Metoxi-5-nitropiridina
- 2-Cloro-6-metoxi-3-nitropiridina
Comparación: La 2-Metoxi-6-nitropiridina es única debido al posicionamiento específico de los grupos metoxi y nitro en el anillo de piridina. Este posicionamiento influye en su reactividad y los tipos de reacciones que puede experimentar. En comparación con sus análogos, la 2-Metoxi-6-nitropiridina puede exhibir diferentes actividades biológicas y propiedades químicas, lo que la convierte en un compuesto distinto para diversas aplicaciones.
Comparación Con Compuestos Similares
- 2-Methoxy-3-nitropyridine
- 2-Methoxy-5-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
Comparison: 2-Methoxy-6-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a distinct compound for various applications.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2-methoxy-6-nitropyridine |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-2-3-5(7-6)8(9)10/h2-4H,1H3 |
Clave InChI |
SXNIMAGHRMPZQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)





